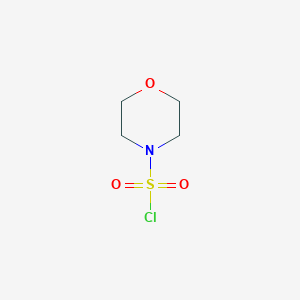
Morpholine-4-sulfonyl chloride
Cat. No. B158431
Key on ui cas rn:
1828-66-6
M. Wt: 185.63 g/mol
InChI Key: KXIBCCFSAMRWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05585397
Procedure details


A solution of 4.6 g of sulfuryl chloride in acetonitrile was treated dropwise with 996 mg of morpholine at ambient temperature under an atmosphere of nitrogen. After complete addition, the mixture was refluxed for 16 h, cooled to room temperature, and concentrated in vacuo to yield the title product as a red oil. TLC: Rf=0.65 CH2Cl2. (1H)-NMR (CDCl3) consistent with structure.



Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].[NH:6]1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1>C(#N)C>[N:6]1([S:1]([Cl:5])(=[O:3])=[O:2])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
996 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 16 h
|
|
Duration
|
16 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCOCC1)S(=O)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
